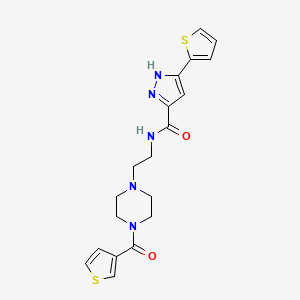
3-(thiophen-2-yl)-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(thiophen-2-yl)-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H21N5O2S2 and its molecular weight is 415.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(thiophen-2-yl)-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its effects on various biological systems, including cancer cell lines and enzyme inhibition.
Chemical Structure
The compound can be described by its molecular formula C17H19N5O2S2 and has a complex structure that includes thiophene rings and a piperazine moiety. Its structural complexity contributes to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies, particularly in the context of cancer research. The following sections summarize key findings related to its cytotoxicity and mechanism of action.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicate that this compound exhibits significant cytotoxicity, particularly against:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HT29)
Table 1 summarizes the IC50 values observed for these cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| A549 | 12.3 |
| HT29 | 9.8 |
These values suggest that the compound has a potent effect on inhibiting the growth of these cancer cells.
The mechanism through which this compound exerts its cytotoxic effects appears to involve multiple pathways, including:
- Inhibition of Tyrosine Kinases : The compound has been shown to inhibit several tyrosine kinases, which are critical in cell signaling pathways related to cancer proliferation and survival.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers.
Enzyme Inhibition Studies
In addition to its cytotoxic effects, the compound has been tested for its ability to inhibit specific enzymes relevant in disease contexts:
Phosphate-Dependent Transaminase (BioA)
Research has shown that this compound acts as an inhibitor of BioA, an enzyme involved in biotin biosynthesis in Mycobacterium tuberculosis. The inhibition was characterized by determining the IC50 values under various conditions:
| Condition | IC50 (µM) |
|---|---|
| Wild-type Mtb | 5.0 |
| BioA-overexpressing Mtb | 15.0 |
This indicates that the compound can selectively inhibit the enzyme in a biotin-dependent manner, suggesting potential as an antitubercular agent.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study in Lung Cancer : A study involving A549 cells treated with varying concentrations demonstrated a dose-dependent response, with significant tumor growth inhibition observed at higher concentrations.
- Combination Therapy : When used in combination with standard chemotherapeutics, such as doxorubicin, enhanced cytotoxic effects were noted, indicating synergistic potential.
Propriétés
IUPAC Name |
N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S2/c25-18(16-12-15(21-22-16)17-2-1-10-28-17)20-4-5-23-6-8-24(9-7-23)19(26)14-3-11-27-13-14/h1-3,10-13H,4-9H2,(H,20,25)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMATJBYFQHAKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=NNC(=C2)C3=CC=CS3)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













